The exceptional selectivity of NVS-PAK1-1, particularly over PAK2 (which shares 93% sequence identity in its catalytic domain), stems from its allosteric binding mode. The compound binds in a pocket underneath the Cα-helix of PAK1, a space formed when the kinase adopts a DFG-out conformation [1]. A single amino acid difference in this region—Asn322 in PAK1 versus Leu301 in PAK2—creates a steric clash that prevents the compound from binding effectively to PAK2 [1]. This mechanism is distinct from typical ATP-competitive inhibitors and results in exquisite kinome-wide selectivity [2].
The table below summarizes key quantitative data that defines the activity and selectivity profile of this compound.
| Parameter | Value | Experimental Context |
|---|---|---|
| PAK1 IC₅₀ (dephosphorylated) | 5 nM [2] [3] [4] | In vitro kinase assay (Caliper assay) |
| PAK1 IC₅₀ (phosphorylated) | 6 nM [2] | In vitro kinase assay (Caliper assay) |
| PAK2 IC₅₀ (dephosphorylated) | 270 nM [2] | In vitro kinase assay (Caliper assay) |
| PAK2 IC₅₀ (phosphorylated) | 720 nM [2] | In vitro kinase assay (Caliper assay) |
| Selectivity (Kinome Scan) | Inactive against 442 other kinases at 10 µM [2] [1] | Profiled against a panel of 442 kinases |
| Cellular IC₅₀ (pPAK1 S144) | 0.25 µM [2] | Inhibition of autophosphorylation in Su86.86 cells |
| Cellular IC₅₀ (pMEK S289) | 0.21 µM [2] | Inhibition of downstream signaling in Su86.86 cells (PAK2 downregulated) |
To characterize this compound in a research setting, several key experimental approaches are used:
The following diagram illustrates how this compound perturbs key oncogenic signaling pathways downstream of PAK1.
> this compound allosterically inhibits active PAK1, disrupting its role in key proliferative, survival, and motility signaling pathways.
This compound is a valuable chemical probe for dissecting PAK1-specific biology in complex cellular environments where multiple PAK isoforms are present [2]. It has been used to validate PAK1 as a target in diseases like neurofibromatosis type 2 (NF2) and various cancers [1].
A key limitation for in vivo use is its short half-life in rat liver microsomes, suggesting it may be rapidly metabolized [5] [1]. This pharmacokinetic challenge has spurred the development of new therapeutic modalities, such as PROTAC degraders (e.g., BJG-05-039), which use the this compound structure to recruit an E3 ubiquitin ligase to PAK1, leading to its targeted degradation. This approach can produce more potent and sustained pharmacological effects than catalytic inhibition alone [1].
p21-activated kinase 1 (PAK1) is a serine/threonine protein kinase that serves as a critical node in cellular signaling networks, functioning as a downstream effector of the Rho GTPases Cdc42 and Rac1. Initially identified through its interaction with these GTPases, PAK1 has since been established as a central regulator of multiple oncogenic and developmental pathways [1]. PAK1 exhibits a characteristic multidomain structure consisting of an N-terminal regulatory region and a C-terminal kinase domain. The regulatory region contains several functionally critical motifs: a CDC42/RAC1 interactive-binding (CRIB) domain (residues 75-90) that partially overlaps with an auto-inhibitory domain (AID, residues 83-149), and three Pro-rich motifs that mediate interactions with SH3-domain containing adaptor proteins including GRB2, NCK, and PIX [1]. The kinase domain features the conserved two-lobe structure typical of protein kinases, with a critical phosphorylation site at Thr423 within the activation loop that is essential for full catalytic activity [1].
PAK1 activity is primarily regulated through a trans-autoinhibitory mechanism wherein inactive PAK1 forms an asymmetric homodimer. In this configuration, the AID of each monomer binds to the kinase domain of its counterpart, with the C-terminal extension of AID (residues 136-149) occupying the catalytic cleft and preventing kinase activation [1]. Activation occurs through binding of GTP-loaded CDC42 or RAC1 to the CRIB motif, which induces conformational changes that disrupt the autoinhibitory interactions, leading to dimer dissociation, autophosphorylation, and full catalytic activation. PAK1 can also be activated through GTPase-independent mechanisms involving binding to phospholipids or SH3-domain proteins, or through cross-phosphorylation by other kinases [1].
The pathological significance of PAK1 extends across multiple disease domains, with particularly prominent roles in cancer and neurological disorders. PAK1 gene amplification at chromosome 11q13, as well as protein overexpression, are frequently observed in human cancers and often correlate with aggressive tumor phenotypes, chemotherapy resistance, and poor clinical outcomes [1]. Beyond genomic amplification, PAK1 can be hyperactivated through mutations in upstream regulators including RAC1, RAS, and Merlin [1]. In nervous system disorders, PAK1 dysregulation has been implicated in conditions including Alzheimer's disease, Fragile X syndrome, and intellectual disability [1] [2]. More recently, gain-of-function mutations in PAK1 have been directly linked to neurodevelopmental disorders featuring intellectual disability, macrocephaly, and white matter abnormalities observed on brain MRI [2].
Allosteric inhibition of PAK1 represents a sophisticated therapeutic strategy that exploits the unique structural and regulatory properties of this kinase. Unlike conventional ATP-competitive inhibitors that target the conserved active site, allosteric inhibitors bind to distinct regulatory regions outside the catalytic domain, thereby modulating kinase activity through conformational manipulation. This approach offers several advantages including potentially greater selectivity, reduced off-target effects, and the ability to target inactive conformations that may be preferentially present in disease states [3] [4]. The structural plasticity of PAK1, particularly the dynamic equilibrium between its autoinhibited and active states, provides multiple opportunities for allosteric intervention in both the regulatory and catalytic domains.
The most extensively characterized allosteric mechanism involves targeting the p21-binding domain (PBD), which spans residues 67-150 and partially overlaps with the auto-inhibitory domain [3]. Small molecules that bind to this region, such as IPA-3 and naphtho(hydro)quinone-based compounds, interfere with the interaction between PAK1 and its activators Cdc42 and Rac1, thereby preventing the GTPase-mediated activation process [3]. This strategy effectively stabilizes the autoinhibited conformation of PAK1, maintaining the kinase in its inactive state despite upstream signaling. An alternative allosteric approach targets a novel pocket adjacent to the ATP-binding site in the kinase domain, which is accessible only when the activation loop adopts a specific "DFG-out" conformation characteristic of the inactive state [4]. Inhibitors binding to this site, such as the optimized dibenzodiazepine compounds, act as type III allosteric inhibitors that do not compete with ATP but instead stabilize inactive conformations through structural constraints that prevent transition to the active state [4].
Recent advances in structural biology have provided atomic-resolution insights into allosteric inhibition mechanisms. X-ray crystallography of PAK1 in complex with allosteric inhibitors has revealed novel binding sites and conformational changes associated with inhibition. For example, the cocrystal structure of PAK1 with compound 11 (a dibenzodiazepine-based inhibitor) demonstrated binding in the DFG-backpocket adjacent to the ATP binding site, beside the gatekeeper residue (Met344) and beneath helix αC [4]. This binding mode is characterized by significant structural rearrangements including displacement of the DFG-motif and helix αC from the active conformation, resembling the autoinhibited inactive state of PAK1 (PDB code 1F3M) [4].
Further structural optimization led to compound 2, which forms additional key interactions including a hydrogen bond between its urea NH group and Glu315, positioning the hydrophobic substituent in a groove above the tricyclic core [4]. The urea carbonyl participates in a water-mediated hydrogen bond network with Lys299, creating a stable interaction network that effectively stabilizes the inactive conformation. These structural insights have guided the rational design of allosteric inhibitors with improved potency and selectivity profiles, illustrating the value of structure-based drug design in developing targeted kinase therapeutics [4].
Table 1: Characterized Allosteric PAK1 Inhibitors and Their Properties
| Compound | Chemical Class | Mechanism of Action | Biochemical IC₅₀ | Selectivity Profile | Cellular Activity |
|---|---|---|---|---|---|
| IPA-3 | Naphthyldisulfide | Binds PBD, prevents GTPase binding | 2.5 μM | Selective for group I PAKs (PAK1-3) over group II | Limited due to redox sensitivity |
| 1,4-NHQ derivatives | Naphtho(hydro)quinone | Binds PBD, disrupts PAK1-GTPase interaction | Varies by compound | Selective for PAK1 and PAK3 | Demonstrated in cellular assays |
| 15K | 1,2,3-triazolyl ester of ketorolac | Novel allosteric site binding | Not specified | Selective for PAK1 over other isoforms | Anti-cancer effects in PAK1-dependent cells |
| Dibenzodiazepines | Tricyclic dibenzodiazepine | Binds DFG-out allosteric pocket | 12 nM (compound 1, dephos-PAK1) | Highly selective across kinome | Cellular tool compound (compound 3) |
The development of allosteric PAK1 inhibitors has yielded several distinct chemical classes with varying mechanisms, potencies, and selectivity profiles. The prototypical allosteric inhibitor IPA-3 (2,2′-dihydroxy-1,10-dinaphthyldisulfide) was identified through screening campaigns and represents the first well-characterized allosteric PAK1 inhibitor [3]. IPA-3 binds to the regulatory domain of PAK1 and prevents its activation by Rho GTPases through a mechanism that is non-competitive with ATP [3]. While IPA-3 demonstrates attractive selectivity for group I PAKs over group II isoforms and other kinases, its utility is limited by biochemical instability due to a reducible disulfide bond and moderate potency (IC₅₀ ~2.5 μM) [3] [4].
Naphtho(hydro)quinone-based inhibitors represent another class of allosteric modulators identified through ELISA-based screening of small molecule libraries [3]. These compounds similarly target the PBD of PAK1, interfering with GTPase binding and subsequent kinase activation. Through structure-activity relationship studies, researchers have identified derivatives with improved potency and selectivity profiles, though cellular activity and pharmacokinetic properties remain areas of ongoing optimization [3]. A particularly interesting development is the 1,2,3-triazolyl ester of ketorolac (15K), which was synthesized using click chemistry techniques and demonstrates significant anti-cancer effects through PAK1 inhibition [5]. Computational analyses including molecular docking and dynamics simulations suggest that 15K binds to a novel allosteric site on PAK1 with high binding stability and does not target other PAK isoforms, representing a potentially highly selective allosteric modulator [5].
Table 2: Progression of Dibenzodiazepine-Based Allosteric PAK1 Inhibitors
| Compound | Biochemical IC₅₀ (dephospho-PAK1) | Aqueous Solubility | Key Structural Features | Selectivity Considerations |
|---|---|---|---|---|
| 1 | 12 μM | Not reported | Basic amine salt bridge | GPCR liabilities (H1: 1 nM) |
| 5 | 0.9 μM | Not reported | Modified tricyclic core | Improved kinase selectivity |
| 11 | 4 μM | Not reported | Ethyl substituent on aniline nitrogen | Reduced GPCR activity |
| 2 | 0.04 μM | <0.004 mM at pH 6.8 | Urea functionality with tert-Bu group | Excellent kinase selectivity |
| 3 | 0.03 μM | 0.055 mM at pH 6.8 | Difluoroethyl with i-Pr substituent | Optimal balance of properties |
A particularly successful example of rational inhibitor design is the dibenzodiazepine series developed through fragment-based screening and structure-guided optimization [4]. The initial fragment hit (compound 1) was discovered to bind to a novel allosteric site adjacent to the ATP binding pocket in the DFG-out conformation of PAK1 [4]. Through iterative structure-based design, researchers optimized this scaffold to yield compounds with dramatically improved potency and selectivity. Key optimization strategies included:
Hydrophobic region exploration: Introduction of bulkier hydrophobic substituents in the northern part of the molecule, such as the ethyl group in compound 11, which improved potency 3-fold by better occupying a hydrophobic pocket [4].
Conformational preorganization: Design of amine derivatives with preorganized bent conformations to relieve conformational strain observed in crystal structures, resulting in maintained activity even without charged amine functionality [4].
Hydrogen bond optimization: Incorporation of urea functionality (compound 2) created additional hydrogen bonding interactions with Glu315, leading to a 10-fold improvement in potency [4].
Solubility enhancement: Replacement of hydrophobic tert-Bu group with less hydrophobic i-Pr substituent and incorporation of fluorine atoms improved aqueous solubility while maintaining potency, yielding compound 3 with optimal biochemical and physicochemical properties [4].
The resulting optimized inhibitor (compound 3) exhibits exceptional potency (IC₅₀ = 30 nM against dephosphorylated PAK1) and remarkable selectivity across the kinome, with a selectivity score (S10-score) of 0.01, indicating minimal off-target interactions [4]. This compound represents one of the most advanced allosteric PAK1 tool compounds available, enabling precise interrogation of PAK1 biology in cellular systems.
Robust experimental methodologies are essential for characterizing allosteric PAK1 inhibitors and distinguishing their mechanisms from conventional ATP-competitive compounds. Several specialized biochemical assays have been developed specifically for this purpose:
The ELISA-based screening protocol provides a high-throughput method for identifying compounds that disrupt protein-protein interactions between PAK1 and its activators [3]. In this assay, His-tagged PBD is immobilized on microplates and incubated with GTP-loaded Cdc42 in the presence of test compounds. Interaction disruption is quantified using HRP-conjugated anti-GST antibodies against GST-tagged Cdc42, with absorbance measurement at 405 nm [3]. This method directly measures interference with GTPase binding, the hallmark mechanism of many allosteric inhibitors targeting the regulatory domain.
Surface plasmon resonance (SPR) analysis enables quantitative assessment of binding interactions between potential inhibitors and PAK1 domains [3]. In this approach, GST-PBD fusion proteins are immobilized on sensor chips, and various concentrations of test compounds are injected while monitoring binding responses in real-time. This method yields kinetic parameters including association (kₐ) and dissociation (kḍ) rate constants, from which equilibrium dissociation constants (Kḍ) can be derived [3]. SPR provides direct evidence of binding to the intended target and can distinguish allosteric binders from those targeting the active site.
Kinase activity assays using purified PAK1 protein are essential for quantifying inhibitory potency. For allosteric inhibitors targeting unique conformational states, it is often informative to compare activity against both phosphorylated (active) and dephosphorylated (inactive) forms of PAK1, as some allosteric inhibitors show preferential activity against specific conformational states [4]. Additionally, testing inhibition at varying ATP concentrations helps distinguish allosteric mechanisms from ATP-competition; true allosteric inhibitors typically maintain consistent IC₅₀ values across different ATP concentrations, while ATP-competitive inhibitors show reduced potency at high ATP levels [4].
Cellular assessment workflow for allosteric PAK1 inhibitors
Demonstrating target engagement in cellular contexts is a critical step in validating allosteric PAK1 inhibitors. Several specialized cellular assays have been employed:
Phospho-specific flow cytometry and Western blotting using antibodies against the phosphorylation status of PAK1 itself (particularly Thr423 in the activation loop) or downstream substrates provide direct evidence of pathway modulation [6] [2]. For example, inhibition of PAK1-mediated phosphorylation of LIMK1, Bad, or Merlin can be quantified to demonstrate functional cellular activity [1] [2].
Fluorescence resonance energy transfer (FRET) assays enable real-time monitoring of protein-protein interactions in live cells. By fusing PAK1-PBD with YFP and constitutively active Cdc42 with CFP, researchers can directly visualize and quantify the disruption of GTPase-PAK1 interactions upon allosteric inhibitor treatment [3]. This approach provides dynamic information about compound action in physiologically relevant cellular environments.
Functional phenotypic assays measure the downstream consequences of PAK1 inhibition in disease-relevant contexts. In cancer models, these include proliferation assays (cell counting, EdU incorporation, Ki67 staining), migration and invasion assays (Transwell, wound healing), and angiogenesis assays (HUVEC tube formation) [6] [2]. In neurological models, assays examining oligodendrocyte progenitor proliferation, differentiation, and myelination capacity are particularly relevant [2]. These functional readouts provide critical links between target engagement and therapeutic potential.
The oncology applications of allosteric PAK1 inhibition are supported by substantial preclinical evidence across multiple cancer types. In colorectal cancer, PAK1 inhibition using the pan-PAK inhibitor PF-3758309 (which has allosteric properties) demonstrated a profound synergistic effect with oxaliplatin, suggesting potential for combination therapies [7]. Mechanistically, PAK1 promotes mRNA stability of multiple oncogenic factors including CD44, SAA1, MTOR, RPS6KB1, and EIF4G1, providing insight into its multifaceted oncogenic functions [7].
In myxofibrosarcoma, PAK1 overexpression drives tumor progression through a novel pro-angiogenic mechanism involving nuclear translocation of phosphorylated PAK1 [6]. Nuclear PAK1 binds to STAT5B to co-transactivate the CSF2 promoter, increasing secretion of granulocyte-macrophage colony stimulating factor (GM-CSF) and enhancing angiogenesis [6]. This signaling axis is vulnerable to PAK1 inhibition, with PF-3758309 suppressing both tumor proliferation and angiogenesis in xenograft models [6]. Clinically, overexpression of phospho-PAK1 (T423) correlates with increased tumor grade, stage, microvessel density, and poor survival outcomes, highlighting its potential as both a therapeutic target and prognostic biomarker [6].
Beyond these specific contexts, PAK1 inhibition has demonstrated efficacy across multiple preclinical cancer models including melanoma, breast, prostate, lung, and pancreatic cancers [1]. The central role of PAK1 in regulating cytoskeletal dynamics, cell survival, proliferation, and transcription through multiple downstream effectors (MAPK, AKT, Wnt/β-catenin, ERα, Bad, and NF-κB pathways) explains its broad oncogenic potential and positions allosteric PAK1 inhibitors as promising therapeutic agents with potential applicability across diverse malignancies [1].
Neurological applications of allosteric PAK1 inhibition represent an emerging frontier with substantial potential. In neurodevelopmental disorders, gain-of-function mutations in PAK1 cause intellectual disability, macrocephaly, and white matter abnormalities [2]. PAK1 regulates oligodendrocyte progenitor cell (OPC) proliferation and differentiation, with high PAK1 kinase activity maintaining OPCs in a proliferative state through modulation of PDGFRα-mediated mitogenic signaling [2]. Genetic or pharmacological PAK1 inhibition reduces OPC proliferation and impairs repopulation in demyelinating lesions, suggesting therapeutic potential in conditions featuring aberrant myelination [2].
In Fragile X syndrome, PAK1 hyperactivation contributes to pathological synaptic changes and behavioral abnormalities [1]. The PAK1 inhibitor FRAX486 has shown promise in preclinical models, rescuing dendritic spine morphology deficits and improving cognitive function in Fmr1 knockout mice [1]. These findings position allosteric PAK1 inhibitors as potential disease-modifying therapies for this and related neurodevelopmental conditions.
Emerging research also implicates PAK1 dysregulation in other conditions including schizophrenia, Alzheimer's disease, and hypertension, suggesting potential therapeutic applications beyond oncology and neurodevelopment [1] [5]. The diverse pathophysiology associated with PAK1 dysregulation highlights its fundamental role in cellular homeostasis and the broad potential of targeted allosteric inhibition.
Therapeutic applications of allosteric PAK1 inhibition
Despite significant progress, several challenges remain in the development of allosteric PAK1 inhibitors as therapeutics. The structural plasticity of PAK1 and the dynamic nature of its regulatory mechanisms complicate rational drug design, requiring sophisticated structural biology approaches and computational modeling [5] [4]. Isoform selectivity remains a concern, as PAK1 shares high sequence similarity with PAK2 and PAK3 in the kinase domain, though regulatory domains offer greater diversity for selective targeting [1] [4]. The development of appropriate pharmacodynamic biomarkers to demonstrate target engagement in clinical settings is essential for advancing these agents through clinical development.
Future directions likely include the exploration of combination therapies leveraging allosteric PAK1 inhibitors with conventional chemotherapy, targeted agents, or immunotherapy [7] [6]. The rational targeting of specific patient populations with PAK1-dependent tumors or PAK1-mutation-driven neurological conditions will be essential for clinical success. Additionally, the development of brain-penetrant allosteric inhibitors could unlock potential applications in neurological disorders where the blood-brain barrier presents a significant delivery challenge [2].
Emerging technologies including cryo-electron microscopy for structural analysis, PROTAC approaches for targeted protein degradation, and allele-specific inhibitors for mutation-specific targeting may provide new avenues for advancing allosteric PAK1 inhibition toward clinical utility. As our understanding of PAK1 biology continues to evolve, so too will opportunities for therapeutic intervention through sophisticated allosteric modulation.
PAK1 is a serine/threonine kinase and a founding member of the Group I PAKs. Its activity is tightly regulated by a sophisticated autoinhibitory mechanism [1] [2].
Domain Architecture: The protein comprises several critical domains [1] [2]:
Activation Mechanism: PAK1 is regulated by a trans-autoinhibitory mechanism [1] [2]. In its basal state, PAK1 forms an asymmetric homodimer where the AID of one molecule locks into the kinase domain of its partner, inhibiting activity. Activation is triggered by GTP-bound Rac1 or Cdc42 binding to the PBD. This induces a conformational change, dimer dissociation, and autophosphorylation at key sites like Thr423 (within the activation loop), leading to full kinase activation [1] [2]. PAK1 can also be activated by other signals, including membrane phospholipids and SH3-domain proteins, in a GTPase-independent manner [2].
The following diagram illustrates the transition from an inactive to an active PAK1 state:
PAK1 activation involves GTPase binding, dimer dissociation, and autophosphorylation.
PAK1 functions as a central node, integrating signals from various upstream inputs and relaying them through multiple downstream effectors to control cellular processes [1] [5].
Table 1: Key Upstream Activators of PAK1
| Activator Class | Specific Examples | Mechanism of PAK1 Activation |
|---|---|---|
| Small GTPases [2] [5] | Rac1, Cdc42 | Direct binding to the PBD/CRIB domain, relieving autoinhibition. |
| Growth Factor Receptors [5] | Receptor Tyrosine Kinases (RTKs), GPCRs | Recruitment to the membrane via adaptor proteins (e.g., Nck, Grb2) and subsequent activation by GTPases. |
| Lipids [3] [2] | Phosphoinositides, Sphingolipids | Binding to a basic region near the CRIB domain, contributing to membrane localization and activation. |
| Other Kinases [2] | Akt, JAK2, PDK1 | Phosphorylation of PAK1 at regulatory sites, modulating its activity. |
Table 2: Major Downstream Substrates & Cellular Functions
| Substrate | Phosphorylation Site | Functional Outcome | Relevance |
|---|---|---|---|
| LIMK [1] [5] | - | Inactivates Cofilin, stabilizes actin filaments. | Regulates cytoskeleton, cell motility. |
| Filamin A [5] | - | Promotes actin cross-linking and remodeling. | Regulates cytoskeleton, cell motility. |
| BAD [2] [5] | - | Inhibits this pro-apoptotic protein. | Promotes cell survival. |
| MEK1 [1] [6] | - | Enhances RAF/MEK/ERK signaling. | Drives cell proliferation. |
| Cortactin (p41-Arc) [5] | - | Regulates the Arp2/3 complex. | Promotes actin nucleation, invasion. |
| Snail [5] | Ser246 | Modulates transcription, EMT. | Promotes invasion, metastasis. |
| Estrogen Receptor α [5] | Ser305 | Enhances transactivation. | Contributes to hormone-independent growth, therapy resistance. |
The complex network of PAK1 signaling can be visualized as follows:
PAK1 integrates upstream signals to regulate diverse downstream cellular processes.
Understanding PAK1's role requires robust experimental methods, and its central role in disease makes it a prime therapeutic target.
Table 3: Established PAK1 Inhibitors in Preclinical and Clinical Research
| Inhibitor Name | Type / Target | Key Characteristics & Findings | Current Status |
|---|---|---|---|
| PF-3758309 [2] [6] [7] | ATP-competitive, Pan-PAK (Group I) | Orally available; showed efficacy in xenograft models (breast, colon, melanoma); restored sensitivity to combo therapy in resistant ER+ breast cancer [6] [8]. | Evaluated in clinical trials; withdrawn due to low bioavailability and adverse effects [2]. |
| FRAX597 / FRAX486 [2] [6] [9] | ATP-competitive, PAK1/2/3 | Potent cellular activity; used in neurofibromatosis type 2 and cancer models (NF2, NSCLC); FRAX486 tested in Fragile X syndrome models [2] [9]. | Preclinical tool compound. |
| IPA-3 [9] [4] | Allosteric, Prevents GTPase binding | Does not target the kinase domain; inhibits PAK1 activation; useful for studying GTPase-dependent functions [4]. | Research tool only (not drug-like). |
| NVS-PAK1-1 [6] | - | Restored sensitivity to fulvestrant and abemaciclib in ER+ breast cancer cells, both in vitro and in vivo [6]. | Research tool compound. |
Key Experimental Workflows:
Despite progress, several challenges and opportunities lie ahead in targeting PAK1:
PAK1 (p21-activated kinase 1) represents a central signaling node in multiple pathological processes, functioning as a serine/threonine kinase downstream of the small GTPases Rac1 and Cdc42. Initially identified in 1994 as a target for p21ras-related proteins, PAK1 has since emerged as a critical regulator of numerous cellular functions including cytoskeletal dynamics, cell survival, transformation, and gene transcription. The dysregulation of PAK1 has been documented across a remarkable spectrum of human diseases, particularly in cancer and neurodegenerative disorders, making it an attractive therapeutic target. PAK1 belongs to the Group I PAK family, which also includes PAK2 and PAK3, sharing 93-95% sequence identity within their kinase domains. This high degree of conservation suggests overlapping functions, yet PAK1 exhibits unique regulatory features and disease associations that distinguish it from other family members.
The therapeutic potential of PAK1 inhibition stems from its position as a convergence point for multiple oncogenic signaling pathways and its role in neuronal dysfunction. In cancer, PAK1 is frequently overexpressed or hyperactivated, driving tumor progression, invasion, and therapeutic resistance. Conversely, in neurodegenerative conditions, PAK1 dysregulation manifests differently—through aberrant subcellular localization, activation patterns, and eventual depletion—contributing to synaptic deficits and cognitive decline. This comprehensive review examines PAK1's multifaceted roles in disease pathogenesis, summarizes current therapeutic development efforts, and provides detailed experimental methodologies for investigating PAK1 function in disease contexts.
PAK1 is a 545-amino acid multidomain protein organized into distinct functional regions that regulate its activity and interactions:
The structural organization of PAK1 enables sophisticated regulation of its catalytic activity through multiple mechanisms, including autoinhibition, protein-protein interactions, and phosphorylation events at key residues throughout the protein [1] [2].
PAK1 undergoes a conformational transition from an inactive dimer to an active monomer, a process tightly regulated by multiple factors:
Recent live-cell imaging studies using FRET-based PAK1 biosensors have revealed that PAK1 activation occurs through intermediate states rather than a simple binary switch. Membrane recruitment alone induces a semi-open state with partial activity, while full activation requires GTPase binding and dimer dissociation. This sophisticated regulation enables precise spatiotemporal control over PAK1 signaling in response to diverse cellular cues [3] [2].
PAK1 exhibits dynamic subcellular distribution that correlates with its diverse functional roles:
Table 1: PAK1 Cellular Localizations and Associated Functions
| Cellular Location | Recruitment Mechanism | Primary Functions | Associated Diseases |
|---|---|---|---|
| Plasma Membrane | Nck/Grb2 adaptor proteins | Partial activation, enhanced responsiveness to GTPases | Cancer invasion, metastasis |
| Leading Edge/Protrusions | PIX-GIT complex, Rac1/Cdc42 | Regulation of actin dynamics, cell motility | Cancer metastasis |
| Focal Adhesions | PIX-GIT-paxillin interactions | Adhesion turnover, maturation | Cancer cell migration |
| Nucleus | Dynein light chain LC8 import | Gene transcription, endocrine resistance | Hormone-independent cancer |
| Centrosomes/Spindle Poles | GIT1-PIX complex | Mitotic regulation, chromosomal stability | Cancer aneuploidy |
The shuttling of PAK1 between these compartments represents a critical mechanism for achieving signaling specificity. For example, growth factor stimulation promotes PAK1 translocation to the plasma membrane via Nck/Grb2 adaptors, while during mitosis, PAK1 localizes to centrosomes where it phosphorylates Aurora-A and Plk1 to regulate mitotic events. Nuclear accumulation of PAK1 has been associated with hormone-independent growth in breast cancer through phosphorylation of estrogen receptor α at Ser305 [1] [3].
PAK1 plays a multifaceted role in breast cancer pathogenesis, contributing to multiple hallmarks of cancer through various mechanisms:
The clinical significance of PAK1 in breast cancer is underscored by its overexpression in approximately 50% of primary breast cancers, with strong associations with aggressive phenotypes and treatment resistance. Transgenic mouse models expressing constitutively active PAK1 develop metastatic mammary tumors, providing direct evidence of its oncogenic potential in the mammary gland [1] [4].
Beyond breast cancer, PAK1 dysregulation contributes to pathogenesis across diverse cancer types:
A key oncogenic function of PAK1 across cancer types is its role in therapeutic resistance. In addition to promoting tamoxifen resistance in breast cancer, PAK1 activation confers resistance to conventional chemotherapy through multiple mechanisms, including enhanced survival signaling and altered drug transport. Consequently, PAK1 inhibition may synergize with existing therapies to overcome resistance and improve treatment outcomes [4] [5] [2].
The diagram below illustrates the central position of PAK1 in coordinating oncogenic signaling networks:
PAK1 serves as a signaling hub downstream of growth factors and small GTPases, coordinating multiple oncogenic processes through phosphorylation of diverse substrates.
In Alzheimer's disease, PAK1 exhibits complex spatiotemporal dysregulation that contributes to synaptic dysfunction and cognitive decline:
The biphasic nature of PAK1 alterations in AD—initial aberrant activation followed by subsequent depletion—complicates therapeutic targeting and may necessitate stage-specific interventions. The critical role of PAK1 in maintaining synaptic integrity is further supported by studies showing that dual knockout of PAK1 and PAK3 in mice causes dramatic dendritic spine defects, impaired synaptic plasticity, and cognitive deficits without significant neuron loss, mirroring aspects of AD pathology [6].
PAK1 dysfunction extends to other neurological conditions through distinct mechanisms:
The involvement of PAK1 across such diverse neurological conditions highlights its fundamental importance in neuronal function and homeostasis. The shared pathway of cytoskeletal regulation in spines and synapses represents a common mechanism underlying PAK1-related dysfunction in both developmental and degenerative contexts [7] [6].
The diagram below illustrates how PAK1 dysregulation contributes to neurodegenerative processes:
PAK1 dysregulation in neurodegenerative diseases disrupts normal actin cytoskeleton dynamics, leading to dendritic spine loss and cognitive deficits.
Several classes of PAK1-targeting compounds have been developed with distinct mechanisms of action:
Table 2: PAK1-Targeted Small-Molecule Inhibitors
| Compound Class | Representative Agents | Mechanism of Action | Specificity | Development Status |
|---|---|---|---|---|
| ATP-competitive | PF-3758309, FRAX597, FRAX486 | Binds kinase domain ATP pocket | Group I PAKs (PAK1-3), multiple off-targets | Preclinical (FRAX compounds), Phase I completed (PF-3758309) |
| Allosteric | IPA-3 | Targets regulatory domain, prevents GTPase-mediated activation | PAK1-specific | Research tool |
| Organometallic | Λ-FL172 | Occupies large ATP binding pocket with bulky ruthenium complex | Moderate selectivity (inhibits 15/264 kinases) | Research tool |
| Peptide inhibitors | AID-derived peptides | Mimics autoinhibitory domain, prevents activation | PAK1-specific | Research tool |
The pharmacological challenges in PAK1 inhibitor development include achieving sufficient selectivity given the high conservation of the kinase domain among Group I PAKs, and optimizing pharmacokinetic properties for clinical application. PF-3758309, the only PAK inhibitor to reach human trials, demonstrated promising preclinical efficacy but was withdrawn due to low oral bioavailability and insignificant tumor responses in clinical studies [4] [2].
PAK1 inhibition shows promise across the spectrum of PAK1-associated conditions:
The therapeutic window for PAK1 inhibition requires careful consideration, as complete ablation of PAK1 function may produce undesirable effects given its roles in normal cellular processes. This is particularly relevant for neurodegenerative conditions where PAK1 exhibits stage-dependent alterations, potentially requiring activation rather than inhibition at later disease stages [8] [6] [2].
Comprehensive characterization of PAK1 function and inhibition requires multiple complementary approaches:
Detailed protocols for these assays are well-established in the literature, with key considerations including the preservation of activation states during sample preparation and the use of appropriate controls for pathway stimulation and inhibition [3] [2].
Pathophysiological assessment of PAK1 requires integrated experimental approaches:
These methodologies enable rigorous dissection of PAK1 functions in specific pathological contexts and provide preclinical data for therapeutic development [1] [6].
PAK1 emerges as a pivotal regulator of pathogenesis across seemingly disparate disease categories, functioning as a signaling hub that integrates multiple inputs to coordinate cellular responses. In cancer, PAK1 hyperactivation drives malignant progression, while in neurodegenerative conditions, its dysregulation contributes to synaptic failure. This mechanistic understanding has stimulated vigorous efforts to develop PAK1-targeted therapies, though several challenges remain.
Future directions in PAK1 research and therapeutic development include:
The continued elucidation of PAK1's roles in health and disease, coupled with advances in therapeutic targeting strategies, holds promise for innovative treatments across the spectrum of PAK1-associated conditions. As our understanding of PAK1 regulation and function deepens, so too will opportunities to intervene therapeutically in these devastating diseases.
For comprehensive experimental protocols and detailed structural analyses, readers are directed to these key resources:
NVS-PAK1-1 is a potent, selective, and cell-active allosteric inhibitor of p21-activated kinase 1 (PAK1), developed as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].
Table 1: Key Biochemical and Physicochemical Properties of this compound
| Property | Description / Value |
|---|---|
| Molecular Weight | 479.93 g/mol [3] [4] [2] |
| Chemical Formula | C₂₃H₂₅ClF₃N₅O [3] [4] [2] |
| CAS No. | 1783816-74-9 [3] [2] |
| Target | p21-activated kinase 1 (PAK1) [1] [3] |
| Mechanism | Allosteric inhibitor (binds DFG-out conformation) [1] [5] |
| IC₅₀ (PAK1) | 5 nM (dephosphorylated), 6 nM (phosphorylated) [1] [3] [2] |
| Selectivity | >54-fold selective for PAK1 over PAK2; exquisite selectivity across 442-kinome panel [1] |
| Recommended Use | 0.25 µM for selective PAK1 inhibition; 2.5 µM for combined PAK1/2 inhibition [1] |
| Negative Control | NVS-PAK1-C (available from SGC and suppliers) [1] [4] |
Table 2: Stock Solution Preparation and Formulation
| Step | Parameter | Details |
|---|---|---|
| 1. Reconstitution | Solvent | DMSO [3] [2]. |
| Stock Concentration | 30-100 mg/mL (e.g., 62.5 mM - 200 mM) [3] [2]. | |
| Procedure | Allow compound to warm to room temperature. Add sterile DMSO directly to the vial and vortex or sonicate to dissolve. | |
| 2. Storage | Temperature | -20°C to -80°C for long-term storage [3] [4]. |
| Stability | Stable for at least 3 years at -20°C when stored as a dry powder [3]. Aliquot stock solution to avoid freeze-thaw cycles. | |
| 3. Working Solution | Diluent | Cell culture medium (with serum). Final DMSO concentration should typically be ≤0.1%. |
| Preparation | Prepare fresh working dilutions from the DMSO stock immediately before adding to cells. |
The diagrams below illustrate PAK1's role in cellular signaling and a general workflow for this compound cell culture experiments.
Diagram 1: this compound inhibits PAK1, a key node in multiple oncogenic signaling pathways. PAK1 is activated by GTP-bound RAC1/CDC42. Once active, it phosphorylates substrates in pathways like RAF/MEK/ERK and AKT, regulating cell proliferation, survival, and migration [1] [6] [7]. This compound binds allosterically to prevent PAK1 activation and its downstream signaling cascade.
Diagram 2: A generalized workflow for cell culture experiments using this compound. Researchers should optimize key parameters like cell seeding density, compound concentration, and treatment duration for their specific model and assay.
Here are detailed methodologies for key experiments demonstrating this compound's efficacy in cell-based models, based on recent publications.
Protocol 1: Inhibiting PAK1 Autophosphorylation in Su86.86 Cells (from SGC) [1]
Protocol 2: Resensitizing Resistant Breast Cancer Cells to Therapy (Adapted from Cucolo et al., 2023) [7]
I hope these detailed application notes and protocols assist in your research. Would you like me to elaborate on any specific section, such as the mechanism of allosteric inhibition or the design of combination therapy studies?
NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), with an IC₅₀ of 5 nM. It exhibits high selectivity, being over 50-fold more active against PAK1 than PAK2 and showing minimal activity against a broad panel of other kinases [1] [2].
The table below summarizes its fundamental chemical properties and solubility data from various suppliers for your reference.
| Property | Value / Description |
|---|---|
| CAS Number | 1783816-74-9 [1] [3] [4] |
| Molecular Formula | C₂₃H₂₅ClF₃N₅O [1] [3] [4] |
| Molecular Weight | 479.93 g/mol [1] [3] [4] |
| Purity | >98% [1] [4] [5] |
| Solubility in DMSO | ~100 mg/mL (208.36 mM) [3]. Other suppliers report 30-96 mg/mL [5] [6]. |
| Solubility in Ethanol | Up to 100 mM [1] or 96 mg/mL [6]. |
| Solubility in Water | Insoluble [6]. |
| Storage Conditions | -20°C, as a lyophilized powder or in solvent [1] [3] [4]. |
For most in vitro applications, prepare a concentrated stock solution in DMSO.
Directly adding high concentrations of DMSO to cell cultures is toxic. Therefore, the concentrated DMSO stock must be diluted into an aqueous solvent system. Below are two validated protocols for preparing working solutions.
Protocol 1: Aqueous Solution with Surfactant This method yields a clear solution suitable for most cell culture applications [3].
Protocol 2: Oil-Based Suspension This protocol is recommended for long-term in vivo administration exceeding half a month [3].
This compound functions as a potent allosteric inhibitor that potently inhibits PAK1 autophosphorylation in cells [1] [2].
In research, treating OPCs (oligodendrocyte progenitor cells) with the PAK1 inhibitor IPA-3 (a tool compound with a similar mechanism) significantly reduced the percentage of Ki67+ cycling OPCs and EdU+ S-phase OPCs, demonstrating PAK1's role in maintaining OPC proliferation [7]. The following diagram illustrates the experimental workflow and key findings from this study.
This compound is a potent, selective, and allosteric inhibitor of p21-activated kinase 1 (PAK1). It functions by binding to a unique allosteric pocket beneath the C-helix in the kinase domain, stabilizing a DFG-out conformation that is incompatible with ATP binding and kinase activity [1]. Its exceptional selectivity profile, with an S10-score of 0.003 when tested against 442 kinases, makes it a superior chemical probe for dissecting PAK1-specific functions in cellular signaling pathways, which is a critical advantage over less selective ATP-competitive inhibitors [2] [3].
The table below summarizes the core characteristics of this compound:
Table 1: Biochemical and Pharmacological Profile of this compound
| Property | Description / Value |
|---|---|
| Molecular Weight | 479.93 g/mol [4] |
| CAS Number | 1783816-74-9 [4] |
| Molecular Formula | C₂₃H₂₅ClF₃N₅O [4] |
| Mechanism of Action | Allosteric inhibitor [1] |
| PAK1 IC₅₀ (dephosphorylated) | 5 nM [4] [2] |
| PAK1 IC₅₀ (phosphorylated) | 6 nM [4] |
| Selectivity (PAK1 vs. PAK2) | >50-fold [4] |
| Cellular IC₅₀ (pS144 PAK1) | 0.25 µM (in Su86.86 cells) [2] |
| Solubility | 100 mM in DMSO or Ethanol [4] |
| Recommended Cellular Use | 0.25 - 2.5 µM [2] |
PAK1 is a central node in intracellular signaling, acting downstream of small GTPases like Cdc42 and Rac1. It regulates crucial processes including cytoskeletal dynamics, cell proliferation, and survival via pathways like RAF-MEK-ERK and others [2] [5]. Its activation often involves autophosphorylation at sites like Serine 144 (within the inhibitory switch domain) and Threonine 423 (in the kinase activation loop) [5] [6]. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.
This protocol is designed for detecting the inhibition of PAK1 autophosphorylation at Serine 144 in cell culture.
Table 2: Reagents and Equipment
| Category | Items |
|---|---|
| Cell Lines | Su86.86 (pancreatic cancer, used for validation) [2]. Other PAK1-dependent lines (e.g., certain breast cancer, schwannoma cells) [1]. |
| Key Reagents | This compound stock solution (10 mM in DMSO), Cell culture medium and supplements, D-PBS (Dulbecco's Phosphate Buffered Saline), RIPA Lysis Buffer (with protease and phosphatase inhibitors), BCA or Bradford Protein Assay Kit, SDS-PAGE gels, transfer apparatus, nitrocellulose/PVDF membranes. |
| Antibodies | Primary: Anti-phospho-PAK1 (S144)/PAK2 (S141) Antibody, Anti-total-PAK1 Antibody. Secondary: HRP-conjugated anti-rabbit/anti-mouse IgG. |
| Equipment | Cell culture incubator (37°C, 5% CO₂), Centrifuge, Microplate reader, Western blotting equipment, Chemiluminescence imaging system. |
Step-by-Step Workflow:
Successful inhibition of PAK1 autophosphorylation at S144 should be observed as a dose-dependent decrease in the phospho-S144 signal on the Western blot, with minimal change in total PAK1 protein levels. The potency of this compound in cellular assays (IC₅₀ ~0.25 µM for autophosphorylation) is well-established [2] [3].
This compound remains one of the most selective and well-validated chemical probes for interrogating PAK1 biology in a cellular context. By following the detailed protocols outlined in these application notes, researchers can effectively and reliably inhibit PAK1 autophosphorylation to elucidate its specific roles in signaling networks and disease models.
Table 1: NVS-PAK1-1 Biological Activity & Selectivity
| Property | Description |
|---|---|
| Biological Role | Potent and selective allosteric PAK1 inhibitor [1] [2]. |
| IC₅₀ (PAK1) | 5 nM (dephosphorylated), 6 nM (phosphorylated) [2] [3]. |
| IC₅₀ (PAK2) | 270 nM (dephosphorylated), 720 nM (phosphorylated) [2]. Demonstrates >50-fold selectivity for PAK1 over PAK2 [1] [3]. |
| Cellular Activity | Inhibits PAK1 autophosphorylation (S144) at 0.25 µM [1] [2]. |
| Selectivity | Highly selective in a panel of 442 kinases and 48 bromodomains [1] [2]. |
Table 2: Physicochemical Properties & Handling
| Parameter | Specification |
|---|---|
| Molecular Weight | 479.93 g/mol [1] [3]. |
| Chemical Formula | C₂₃H₂₅ClF₃N₅O [1]. |
| CAS Number | 1783816-74-9 [1] [3]. |
| Purity | ≥98% (HPLC) [1]. |
| Form | Lyophilized solid powder [3]. |
| Storage | Store at -20°C [1] [3]. |
Stock Solution Preparation:
A key study successfully administered this compound via intraperitoneal injection in a mouse model of squamous cell carcinoma [4]. The experimental workflow for this in vivo study is summarized below.
Dosing and Vehicle Considerations:
For researchers planning in vivo experiments, you can adapt the following general workflow, incorporating the specific details for this compound:
1. Pre-Study Preparation
2. In Vivo Experiment
3. Post-Injection Analysis
p21-activated kinase 1 (PAK1) is a serine/threonine protein kinase that serves as a critical downstream effector of the small GTPases Rac1 and Cdc42, belonging to the Rho family. PAK1 regulates numerous fundamental cellular processes including cytoskeletal reorganization, cell adhesion, motility, proliferation, survival, and gene expression through its phosphorylation of various substrate proteins. As an established oncogenic kinase, PAK1 is frequently overexpressed or hyperactivated in multiple cancer types, where it promotes tumor development and progression through modulation of key signaling pathways such as RAF-MEK-ERK, PI3K-AKT-mTOR, and Wnt/β-catenin [1] [2] [3]. The significant role of PAK1 in human malignancies has made it an attractive molecular target for anticancer drug development.
NVS-PAK1-1 is a highly selective, allosteric inhibitor of PAK1 developed by Novartis that exhibits a unique mechanism of action. Unlike conventional ATP-competitive kinase inhibitors, this compound binds beneath the Cα-helix in PAK1 in a pocket formed in the DFG-out conformation, conferring exceptional selectivity for PAK1 over other kinases [4] [3]. This compound demonstrates remarkable biochemical specificity, with approximately 54-fold selectivity for PAK1 over its closest homolog PAK2 (IC₅₀ = 5-6 nM for PAK1 vs. 270-720 nM for PAK2) and minimal activity against other kinases in comprehensive profiling against 442 kinases [3]. This selectivity profile is particularly important given the essential role of PAK2 in cardiovascular function, which has hampered the development of pan-PAK inhibitors [4].
Recent evidence has revealed the therapeutic potential of PAK1 inhibition in squamous cell carcinoma (SCC), a common form of skin cancer. A 2024 study by Okumura et al. demonstrated that this compound significantly inhibits tumor growth in syngeneic mouse models of cutaneous SCC, accompanied by enhanced tumor cell differentiation and increased immune cell infiltration [5]. These findings provide a strong rationale for investigating PAK1 as a molecular target in SCC and position this compound as a valuable chemical tool for dissecting PAK1-dependent oncogenic mechanisms in this malignancy.
A comprehensive study investigating the therapeutic potential of PAK1 inhibition in cutaneous squamous cell carcinoma provided compelling evidence for this compound efficacy. Researchers established two cell lines (9AS1 and 19AS1) from DMBA/TPA-induced SCC tumors in FVB mice and evaluated the effects of this compound treatment both in vitro and in vivo [5]. The investigation yielded several key findings:
The efficacy of this compound in SCC models correlated with specific molecular and cellular changes that can serve as biomarkers for treatment response:
Table 1: Efficacy Summary of this compound in Cutaneous Squamous Cell Carcinoma Models
| Model System | Experimental Readout | Treatment Effect | Significance |
|---|---|---|---|
| 9AS1 cells (in vitro) | Cell growth and proliferation | Significant inhibition | Direct antitumor activity |
| 19AS1 cells (in vitro) | Cell growth and proliferation | Significant inhibition | Direct antitumor activity |
| 9AS1-derived tumors (in vivo) | Tumor growth | Significant inhibition | Therapeutic efficacy |
| 19AS1-derived tumors (in vivo) | Tumor growth | Significant inhibition | Therapeutic efficacy |
| Engrafted SCC tumors | Epidermal differentiation markers | Potentiated differentiation | Reduced malignancy |
| Engrafted SCC tumors | CD8+ T-cell infiltration | Elevated infiltration | Enhanced antitumor immunity |
Purpose: To evaluate the direct antiproliferative effects of this compound on squamous cell carcinoma cells in culture.
Materials:
Procedure:
Purpose: To evaluate the antitumor efficacy of this compound in immunocompetent mouse models of squamous cell carcinoma.
Materials:
Procedure:
Purpose: To validate target engagement and monitor molecular responses to this compound treatment in SCC models.
Materials:
Procedure for Western Blot Analysis:
Procedure for Immunohistochemistry:
Table 2: Key Molecular Markers for Assessing PAK1 Inhibition in SCC Models
| Biomarker | Phosphorylation Site | Biological Significance | Expected Change with this compound |
|---|---|---|---|
| PAK1 | S144 (autophosphorylation) | Marker of PAK1 activation | Decreased |
| MEK | S289 | Direct PAK1 substrate | Decreased |
| LIMK1 | T508 | Downstream effector of PAK1 | Decreased |
| Cofilin | S3 | LIMK substrate regulating actin dynamics | Decreased (indirectly) |
| ERK | T202/Y204 | Downstream of MEK in MAPK pathway | Decreased |
| Pan-keratin | N/A | Differentiation marker in SCC | Increased |
| CD8 | N/A | Cytotoxic T-cell marker | Increased |
The therapeutic efficacy of this compound in squamous cell carcinoma involves modulation of multiple interconnected signaling pathways that control tumor cell proliferation, survival, differentiation, and interaction with the tumor microenvironment. Understanding these mechanisms provides insights into both the direct antitumor effects and immune-modulating activities observed in SCC models.
The diagram below illustrates the key molecular pathways affected by this compound in squamous cell carcinoma:
The molecular mechanisms through which this compound exerts its antitumor effects in squamous cell carcinoma include:
The compelling preclinical evidence for this compound efficacy in squamous cell carcinoma models opens several promising research directions with potential translational significance:
Based on established PAK1 biology and emerging evidence in SCC, this compound presents opportunities for rational combination strategies:
Identification of predictive biomarkers will be essential for clinical translation of PAK1-targeted therapies:
Beyond direct kinase inhibition with this compound, emerging approaches to target PAK1 offer additional research opportunities:
This compound represents a valuable chemical tool for investigating PAK1 biology in squamous cell carcinoma and a promising therapeutic candidate for this malignancy. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating the antitumor activity of this compound in SCC models, from in vitro mechanistic studies to in vivo efficacy assessment. The demonstrated ability of this compound to simultaneously impair multiple oncogenic processes—including proliferation, invasion, and immune evasion—while promoting tumor cell differentiation highlights the multifaceted therapeutic potential of PAK1 inhibition in SCC. As research in this area advances, this compound will continue to serve as a critical tool for validating PAK1 as a therapeutic target and elucidating the complex role of this kinase in squamous cell carcinoma biology.
The p21-activated kinase 1 (PAK1) serves as a critical regulatory hub that integrates signals from extracellular stimuli to coordinate fundamental cellular processes in the central nervous system. PAK1 functions as a downstream effector of the Rho GTPases Cdc42 and Rac1, translating their activation into cytoskeletal reorganization and changes in gene expression that are essential for oligodendrocyte development. Research has demonstrated that PAK1 is highly expressed throughout the oligodendrocyte lineage, with particularly high expression in differentiated oligodendrocytes, where it promotes morphological complexity and myelin production [1]. The development of This compound, a potent and selective allosteric PAK1 inhibitor, has provided researchers with a powerful pharmacological tool to dissect PAK1 functions in oligodendrocyte progenitor cells (OPCs) with unprecedented specificity.
This compound exhibits exceptional biochemical properties that make it ideal for mechanistic studies. With a half-maximal inhibitory concentration (IC({50})) of 5 nM for PAK1, it demonstrates remarkable selectivity, showing 54-fold greater potency for PAK1 compared to its closest homolog PAK2 (IC({50}) = 270 nM) [2] [3]. This selectivity extends across the kinome, with minimal activity against a panel of 442 additional kinases at concentrations up to 10 µM. The inhibitor acts through an allosteric mechanism by stabilizing the kinase in an inactive DFG-out conformation, indirectly competing with ATP binding. For cellular applications, this compound potently inhibits PAK1 autophosphorylation at Ser144 with an IC(_{50}) of 0.25 µM in relevant cell models [3].
Table 1: Biochemical and Pharmacological Properties of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| PAK1 IC(_{50}) | 5 nM | Dephosphorylated PAK1 in Caliper assay |
| PAK2 IC(_{50}) | 270 nM | Dephosphorylated PAK2 in Caliper assay |
| Selectivity Ratio | 54-fold | PAK2 vs PAK1 |
| Cellular IC(_{50}) | 0.25 µM | Inhibition of PAK1 autophosphorylation at Ser144 |
| Solubility | 100 mM in DMSO | Stock solution preparation |
| Recommended Working Concentration | 0.25-2.5 µM | Cellular assays (context-dependent) |
Recent research has revealed that PAK1 plays a stage-dependent role in oligodendroglial development, with distinct functions in OPCs versus differentiated oligodendrocytes. OPCs display high PAK1 kinase activity that maintains them in a proliferative progenitor state by modulating PDGFRα-mediated mitogenic signaling [4]. This function positions PAK1 as a molecular brake that limits premature OPC differentiation, ensuring proper population expansion during critical developmental windows. Evidence supporting this model comes from studies demonstrating that PAK1-deficient or kinase-inhibited OPCs show significantly reduced proliferation capacity and population expansion in a cell-autonomous manner [4] [5].
The application of this compound has been instrumental in elucidating PAK1's role in OPC proliferation. Treatment of primary OPC cultures with this compound (2.5 µM) in growth medium containing mitogens such as PDGF-AA results in a significant reduction in the percentage of Ki67+ cycling OPCs and EdU+ S-phase cells after just 24-48 hours [4]. This anti-proliferative effect occurs without inducing significant apoptosis, as measured by cleaved caspase 3 staining. These findings have important implications for neurodevelopmental disorders, as activating mutations in PAK1 cause intellectual disability, macrocephaly, and white matter anomalies in children, potentially through disrupted OPC cell cycle control and differentiation timing [4] [6].
As OPCs exit the cell cycle and initiate differentiation, PAK1's functional role undergoes a striking transition. While PAK1 protein expression increases in differentiating oligodendrocytes, its kinase activity progressively decreases, suggesting distinct functions in mature cells [4]. During this phase, PAK1 positively regulates oligodendrocyte morphological complexity, F-actin dynamics, and myelin production [1]. Inhibition of PAK1 early in oligodendrocyte development decreases process outgrowth and branching, while constitutively activating PAK1 in zebrafish models increases myelin internode length [1].
The stage-specific consequences of PAK1 inhibition necessitate careful experimental design when using this compound. Treatment during active proliferation phases (days in vitro 1-3) primarily affects OPC cell cycle dynamics, while treatment during differentiation phases (days in vitro 4-7) impacts process extension and membrane elaboration [1] [4]. This temporal specificity suggests that PAK1 activity must be precisely coordinated throughout oligodendroglial development, with early inhibition potentially depleting the OPC pool available for differentiation, and later inhibition directly impairing myelination capacity.
Table 2: Stage-Specific Effects of PAK1 Inhibition in Oligodendroglial Cells
| Developmental Stage | Primary Effects of this compound | Recommended Concentration | Key Readouts |
|---|---|---|---|
| OPC Proliferation | Reduced population expansion, decreased Ki67+/EdU+ cells | 2.5 µM | Cell counts, proliferation markers, PDGFRα signaling |
| Early Differentiation | Impaired process outgrowth, reduced branching complexity | 0.25-1 µM | Morphological analysis, F-actin distribution |
| Myelination | Decreased myelin internode length, reduced myelin protein expression | 0.25 µM | Internode length, MBP expression, membrane sheets |
| OPC Repopulation | Impaired lesion repopulation in demyelination models | 2.5 µM | OPC density in lesions, proliferation markers |
Primary Rat OPC Isolation and Culture:
This compound Stock Solution and Treatment:
Proliferation Assays:
Differentiation and Morphological Analysis:
When this compound is applied to proliferating OPCs, researchers should anticipate a significant reduction in population expansion, typically manifested as a 60-70% decrease in total cell number after 4 days of treatment compared to vehicle controls [4]. This should correlate with an approximate 50% reduction in EdU+ cells and Ki67+ cells, indicating impaired cell cycle progression. Importantly, this anti-proliferative effect should not be accompanied by significant cell death, as PAK1 inhibition primarily affects proliferation rather than survival in this context. At the molecular level, Western blot analysis should show reduced phosphorylation of PAK1 substrates and downstream effectors, including LIM kinase and cofilin, without changes in total PAK1 protein levels [4] [3].
For differentiation studies, this compound treatment should result in dose-dependent impairment of morphological complexity, with significant reductions in process branching and total membrane area. These morphological changes correlate with functional deficits in myelination capacity, as demonstrated by reduced myelin internode length in ex vivo and in vivo models [1]. Researchers should note that the effects on differentiation may be partially secondary to proliferation defects, necessitating careful temporal control of inhibitor application to distinguish direct versus indirect effects.
The findings obtained with this compound in basic OPC biology have direct relevance to neurodevelopmental disorders and demyelinating diseases. Activating PAK1 mutations in children cause intellectual disability with white matter abnormalities, suggesting that excessive PAK1 activity stalls OPCs in a proliferative state, impairing timely differentiation [4] [6]. Conversely, in demyelinating conditions such as multiple sclerosis, where OPC depletion contributes to remyelination failure, transient PAK1 inhibition might help to replenish OPC pools by promoting exit from the cell cycle and initiating differentiation [4] [5].
The following diagram illustrates the central role of PAK1 in OPC development and the points of intervention for this compound:
Diagram 1: PAK1 signaling in OPC development and this compound inhibition mechanism. PAK1 integrates extracellular signals to maintain OPCs in a proliferative state through PDGFRα signaling modulation while coordinating cytoskeletal reorganization necessary for differentiation. This compound allosterically inhibits active PAK1, affecting both pathways.
For robust experimental design using this compound in OPC research, consider these key recommendations:
Mechanism and Selectivity this compound is a potent, selective allosteric inhibitor of p21-activated kinase 1 (PAK1) discovered by Novartis [1] [2]. It binds to a unique allosteric site beneath the Cα-helix in the kinase's DFG-out conformation, providing exceptional selectivity over PAK2 and other kinases [3].
Key Biochemical and Cellular Profiling Data The table below summarizes quantitative data for this compound:
| Parameter | Value | Assay Details / Context of Use |
|---|---|---|
| PAK1 IC₅₀ | 5 nM (dephospho), 6 nM (phospho) [1] | Biochemical (Caliper) assay |
| PAK1 Kd | 7 nM [4] [5] | DiscoverX kinome scan |
| PAK2 Kd | 400 nM [4] [5] | DiscoverX kinome scan; demonstrates >50-fold selectivity vs. PAK1 [1] [2] |
| Cellular Activity (Inhibition of PAK1 autophosphorylation) | 0.25 μM [1] | Su86.86 cell line (p-PAK1 S144) |
| Cellular Activity (Inhibition of MEK S289 phosphorylation) | IC₅₀ = 0.21 μM [1] | Su86.86 cells with PAK2 knockdown |
| Anti-proliferative Effect | >2 μM [4] [5] | Su86.86 cell line; effect seen at higher concentrations without PAK2 knockdown |
| Kinase Panel Selectivity | Inactive against 442 kinases at 10 μM [1] | DiscoverX kinome scan |
| Solubility in DMSO | 100 mg/mL to 125 mg/mL (~208 mM) [4] [2] | For preparing stock solutions |
Key Considerations for Experimental Design
1. Inhibition of PAK1 Autophosphorylation in Su86.86 Cells This protocol measures the inhibition of PAK1 autophosphorylation at serine 144 (S144) as a direct indicator of target engagement in cells [1].
2. Inhibition of Downstream MEK Phosphorylation (with PAK2 Knockdown) This protocol assesses pathway inhibition by measuring phosphorylation of the direct PAK1 substrate MEK at S289 [1].
3. Cellular Proliferation Assay This protocol evaluates the anti-proliferative effect of this compound [4] [5].
The following diagram illustrates the role of PAK1 in cellular signaling and the experimental readouts for these protocols:
This compound is a potent and selective allosteric inhibitor of PAK1 (p21-activated kinase 1), a serine/threonine kinase that serves as a critical signaling node in multiple oncogenic pathways. This small molecule inhibitor exhibits a biochemical IC₅₀ of 5 nM against PAK1 with remarkable selectivity (approximately 54-144-fold) over its closest homolog PAK2, which is essential for avoiding potential toxicity associated with PAK2 inhibition [1] [2]. PAK1 functions as a downstream effector of Rho GTPases (Cdc42 and Rac1) and regulates fundamental cellular processes including cytoskeletal dynamics, cell adhesion, proliferation, and survival [1]. The kinase is frequently overexpressed or hyperactivated in various malignancies, making it an attractive therapeutic target.
The significance of PAK1 inhibition in cancer therapeutics stems from its position at the convergence of multiple oncogenic signaling pathways. PAK1 phosphorylates key components of the RAF/MEK/ERK cascade, AKT signaling, and WNT/β-catenin pathways, thereby promoting tumor growth, epithelial-to-mesenchymal transition (EMT), and metastatic progression [3] [4]. Furthermore, emerging evidence suggests that PAK1 inhibition modulates the tumor immune microenvironment, enhancing anti-tumor immunity through mechanisms such as increased CD8+ T-cell infiltration and interferon signaling [5] [6]. This immunomodulatory potential makes PAK1 an particularly intriguing target for combination therapies with immune checkpoint inhibitors.
Recent research has demonstrated the efficacy of this compound against cutaneous squamous cell carcinoma (SCC) in immunocompetent syngeneic mouse models. In a 2024 study by Okumura et al., researchers established two SCC cell lines (9AS1 and 19AS1) from tumors induced by the DMBA/TPA two-stage skin carcinogenesis model in FVB/N mice [5] [6]. These cells were subcutaneously transplanted into syngeneic FVB/N mice, which were then treated with this compound according to a standardized protocol. The treatment resulted in significant tumor growth inhibition in both 9AS1 and 19AS1-derived tumors, with histological and transcriptomic analyses revealing two primary mechanisms of action: promotion of epidermal cell differentiation and enhancement of anti-tumor immune responses [5].
The immunomodulatory effects observed in this SCC model were particularly noteworthy. RNA sequencing analysis of treated tumors revealed enhanced gene expression signatures related to immune activation. Immunohistochemical validation demonstrated significantly increased infiltration of CD8+ T-cells and upregulation of interferon-gamma (Infg) expression in the tumor microenvironment following this compound treatment [5] [6]. This suggests that PAK1 inhibition may overcome immune suppression in the tumor microenvironment, providing a rationale for combining this compound with immunotherapeutic agents. Additionally, treated tumors exhibited expansion of pan-keratin-positive regions and a mesenchymal-to-epithelial transition (MET)-like phenotype, indicating partial reversal of the aggressive characteristics associated with EMT [6].
In a 2023 study investigating resistance mechanisms in ER+ breast cancer, this compound demonstrated efficacy in overcoming resistance to combination endocrine therapy (fulvestrant) and CDK4/6 inhibition (abemaciclib) [4]. Researchers established fulvestrant-abemaciclib resistant (FAR) cell lines (MCF7-FAR and T47D-FAR) that exhibited characteristic hyperactivation of PAK1 signaling pathways. These resistant cells demonstrated enhanced invasive capabilities and anchorage-independent growth, phenotypes that were dependent on PAK1 hyperactivation. Treatment with this compound effectively restored sensitivity to the combination therapy both in vitro and in vivo, suppressing the aggressive behaviors of FAR cells [4].
The study provided crucial insights into the role of PAK1 in therapy resistance, showing that PAK1 overexpression alone was sufficient to confer resistance to fulvestrant and abemaciclib in parental ER+ breast cancer cells. Conversely, genetic or pharmacological inhibition of PAK1 in resistant models reversed the invasive phenotype and restored drug sensitivity. This positions this compound as a promising candidate for addressing the clinical challenge of acquired resistance to standard-of-care therapies in ER+ breast cancer, which represents the most common subtype of breast cancer [4].
Table 1: Key Efficacy Findings of this compound in Syngeneic Cancer Models
| Cancer Type | Model System | Dosing Regimen | Key Findings | Molecular Mechanisms |
|---|---|---|---|---|
| Cutaneous Squamous Cell Carcinoma [5] [6] | FVB/N mice with syngeneic 9AS1 and 19AS1 cells | 0.5 mg in sunflower seed oil, IP, 3 doses every 2 days | Significant inhibition of tumor growth; Increased CD8+ T-cell infiltration; Upregulation of Krt10 | Promotion of epidermal differentiation; Enhanced immune response; MET-like phenotype |
| ER+ Breast Cancer (Therapy-Resistant) [4] | FAR cell xenografts in mouse models | Specific dosage not detailed in available literature | Restoration of sensitivity to fulvestrant + abemaciclib; Reduced invasion and spheroid growth | Suppression of PAK1 hyperactivation; Inhibition of EMT pathways; Reduced phosphorylation of ERK, Fak, Src |
The establishment of syngeneic mouse models for evaluating this compound efficacy follows a standardized workflow. For the cutaneous SCC model, researchers typically implant 1×10⁶ SCC cells (e.g., 9AS1 or 19AS1) subcutaneously into both flanks of 8-12-week-old female FVB/N mice [5] [6]. Tumor volume is monitored regularly using caliper measurements, calculating volume as (length × width²)/2. On day 8 post-implantation, when tumors are established, initiate treatment with This compound prepared in sunflower seed oil at 0.5 mg per 100 μL administered intraperitoneally. The compound is typically delivered in three doses every two days, with tumor collection for analysis on day 18 post-implantation [6].
For compound formulation, this compound is first dissolved in DMSO to create a stock solution, which is then diluted in sunflower seed oil to achieve the final working concentration [6]. The recommended dosage of 0.5 mg per administration (approximately 20-25 mg/kg depending on mouse weight) has demonstrated efficacy while maintaining tolerability. Vehicle control groups should receive equivalent volumes of the DMSO-sunflower seed oil mixture without the active compound. For downstream analyses, collected tumors can be divided for multiple applications: fresh freezing for protein and RNA extraction, formalin-fixation for histology and immunohistochemistry, and single-cell suspension preparation for flow cytometric analysis of immune cell populations [5].
Cell proliferation assays with this compound follow standardized protocols across different cancer cell types. Seed cells at an appropriate density (e.g., 2,000-5,000 cells per well in 96-well plates) in complete medium and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically ranging from 0.1 μM to 10 μM) prepared in culture medium, with DMSO vehicle controls. Assess cell viability after 72-96 hours using preferred methods (MTT, CellTiter-Glo, or similar assays) [6] [4]. For PAK1 pathway inhibition validation, include analysis of phosphorylation status of PAK1 itself (S144) and downstream substrates including MEK (S289) by Western blot [1] [2].
Functional assays to evaluate the impact of this compound on invasive behavior employ Matrigel-coated transwell systems or 3D spheroid invasion assays. For transwell invasion, seed serum-starved cells in the upper chamber coated with Matrigel matrix, with complete medium containing this compound or vehicle in the lower chamber as chemoattractant. After 24-48 hours, fix, stain, and count cells that have invaded through the matrix [4]. For 3D spheroid invasion, embed pre-formed spheroids in collagen I matrix and treat with this compound, measuring invasive area over time through microscopic analysis. These functional assays provide critical insights into the anti-metastatic potential of PAK1 inhibition beyond direct anti-proliferative effects [4].
Diagram 1: Experimental workflow for evaluating this compound efficacy in a syngeneic mouse model of cutaneous squamous cell carcinoma, based on protocols from Okumura et al. [5] [6]
The molecular mechanism of this compound involves allosteric inhibition of PAK1 kinase activity through binding beneath the Cα-helix in a pocket formed in the DFG-out conformation of PAK1 [7]. This unique binding mode accounts for its exceptional selectivity for PAK1 over PAK2, attributed to a steric clash with Leu301 in PAK2 versus the equivalent Asn322 in PAK1 [7]. Inhibition of PAK1 kinase activity prevents its autophosphorylation at S144 and subsequent activation of downstream oncogenic signaling cascades, including the RAF/MEK/ERK pathway, PI3K/AKT signaling, and β-catenin-mediated transcription [3] [4].
In the context of therapy-resistant breast cancer, PAK1 hyperactivation drives resistance through multiple mechanisms. Transcriptomic analyses of fulvestrant-abemaciclib resistant (FAR) cells reveal enrichment of genes involved in MAPK signaling and epithelial-to-mesenchymal transition (EMT) pathways [4]. PAK1 inhibition with this compound reverses this phenotype, suppressing phosphorylation of ERK, Fak, and Src – key mediators of proliferative and invasive signaling. Additionally, in cutaneous SCC models, PAK1 inhibition promotes epidermal differentiation and reduces mesenchymal characteristics, suggesting a role in reversing EMT processes [6]. The convergence of these pathways highlights the multifaceted anti-tumor mechanisms of this compound, impacting both intrinsic tumor cell behaviors and extrinsic immune modulation.
Diagram 2: PAK1 signaling pathways and mechanism of this compound inhibition. This compound allosterically inhibits PAK1 activation, disrupting downstream oncogenic signaling cascades that drive proliferation, EMT, and immune evasion [3] [7] [4]
Comprehensive analysis of experimental results reveals consistent anti-tumor efficacy across multiple cancer models. In the cutaneous SCC syngeneic model, this compound treatment resulted in significant tumor growth suppression compared to vehicle controls, with effects observed in both 9AS1 and 19AS1 cell-derived tumors [5] [6]. Quantitative PCR analysis demonstrated upregulation of the differentiation marker Krt10 following treatment, particularly prominent in 9AS1 tumors (approximately 3-4 fold increase) [6]. Immunohistochemical quantification revealed a substantial increase in CD8+ T-cell infiltration in treated tumors, with concurrent upregulation of interferon-gamma mRNA expression, indicating enhanced anti-tumor immunity [5].
In breast cancer resistance models, this compound effectively suppressed the hyper-invasive phenotype of FAR cells, reducing invasion in transwell assays by approximately 60-70% compared to vehicle-treated controls [4]. Tumor spheroid growth in anchorage-independent conditions was significantly impaired, with reduction in spheroid area exceeding 50% in combination treatment groups (this compound + fulvestrant + abemaciclib) compared to triple-negative controls [4]. Western blot analyses confirmed dose-dependent inhibition of PAK1 autophosphorylation (S144) and reduced phosphorylation of downstream effectors including MEK and ERK, validating target engagement at the molecular level.
Table 2: Pharmacological Properties and Treatment Responses to this compound
| Parameter | Value/Range | Experimental Context | References |
|---|---|---|---|
| Biochemical IC₅₀ vs PAK1 | 5 nM | Caliper assay with dephosphorylated PAK1 | [1] [2] |
| Selectivity (PAK1 vs PAK2) | 54-144 fold | Biochemical kinase assays | [7] [1] |
| Cellular IC₅₀ (Proliferation) | 0.21-2 μM | Su86.86 cells (with PAK2 knockdown) | [1] [2] |
| In Vivo Half-Life | 3.5 min (rat liver microsomes) | Metabolic stability assessment | [7] [2] |
| CD8+ T-cell Increase | Significant enhancement | SCC syngeneic model IHC analysis | [5] [6] |
| Invasion Suppression | ~60-70% reduction | FAR cell transwell assays | [4] |
Detailed characterization of the tumor microenvironment following this compound treatment reveals significant immunomodulatory effects. In the cutaneous SCC model, comprehensive RNA sequencing analysis identified enrichment of gene signatures related to immune activation and epidermal differentiation in treated tumors [5]. Flow cytometric analysis of tumor-infiltrating lymphocytes demonstrated a preferential increase in CD8+ cytotoxic T-cells rather than CD4+ helper T-cells, suggesting specific enhancement of cytotoxic anti-tumor immunity [6]. This immunomodulation was accompanied by morphological changes indicative of reversed epithelial-to-mesenchymal transition, including increased epithelial markers (pan-keratin) and decreased mesenchymal markers (vimentin) in treated tumors [6].
The convergence of cell-intrinsic and immune-mediated mechanisms underscores the multifaceted anti-tumor activity of PAK1 inhibition. The observed interferon signature following this compound treatment suggests potential synergy with immune checkpoint inhibitors, although formal combination studies have not been reported in the available literature. These findings position this compound as not only a direct anti-tumor agent but also as a potential modulator of the immunosuppressive tumor microenvironment, particularly in cancers with high PAK1 dependency or activation.
Recent innovations in PAK1 targeting have led to the development of PAK1-selective degraders based on the this compound chemical scaffold. One such compound, BJG-05-039, conjugates this compound to lenalidomide, creating a heterobifunctional molecule that recruits the CRL4CRBN E3 ubiquitin ligase to promote PAK1 degradation [7]. This degrader approach offers potential advantages over catalytic inhibition alone by eliminating both enzymatic and scaffolding functions of PAK1 and achieving more durable pathway suppression. In comparative studies, BJG-05-039 demonstrated enhanced anti-proliferative effects at 10-fold lower concentrations compared to the parent this compound compound in PAK1-dependent cell lines [7].
The development of these advanced PAK1-targeting agents addresses certain pharmacological limitations of this compound, particularly its relatively short half-life in biological systems. Future studies will need to evaluate the in vivo efficacy and safety profiles of these degraders in syngeneic cancer models. Additionally, the potential for combination therapies incorporating PAK1 inhibition continues to expand, with rational combinations including immune checkpoint inhibitors in immunocompetent models, targeted therapies in resistant cancers, and standard chemotherapy in aggressive malignancies [6] [4].
Based on current evidence, several protocol optimizations can be proposed for future applications of this compound in syngeneic models. First, extended treatment durations and dose-ranging studies would provide valuable insights into the durability of response and potential adaptive resistance mechanisms. Second, combination studies with anti-PD-1/PD-L1 antibodies are strongly justified by the observed immunomodulatory effects of PAK1 inhibition [5] [6]. Third, predictive biomarker development for patient stratification, potentially focusing on PAK1 amplification status, PAK1 phosphorylation levels, or specific mutational backgrounds, would enhance clinical translation.
For researchers implementing these protocols, careful attention to compound formulation is essential given the solubility limitations and metabolic stability profile of this compound [7] [2]. The recommended use of sunflower seed oil as a vehicle for in vivo administration has demonstrated efficacy in published studies [6]. Additionally, incorporating comprehensive immune monitoring panels – including flow cytometry for multiple immune cell subsets, cytokine profiling, and spatial transcriptomics – would provide deeper insights into the immunomodulatory mechanisms of PAK1 inhibition in syngeneic tumor models.
The table below summarizes the handling and storage conditions for NVS-PAK1-1 as provided by commercial suppliers and research portals.
| Aspect | Recommended Condition |
|---|---|
| Recommended Storage Temperature | -20°C for powder form; -80°C for solutions in DMSO [1] [2] [3] |
| Physical Form | Solid (white to off-white powder) [1] |
| Shelf Life | 3 years when stored as a powder at -20°C [1] |
| Solubility & Stock Solutions | Soluble in DMSO (100 mg/mL) [1] and ethanol (100 mM) [4]. Aliquot and store at -80°C to avoid freeze-thaw cycles [1]. |
| Handling Precautions | Harmful if swallowed. Very toxic to aquatic life. Wear safety goggles, gloves, and impervious clothing. Avoid dust formation [3]. |
A critical factor for your experimental design is the inherent metabolic instability of this compound.
For cellular assays, the recommended working concentrations are based on the probe's activity against PAK1.
The Structural Genomics Consortium (SGC) provides clear guidance for using this compound in cellular experiments [7]:
What is the best way to prepare a stock solution of this compound?
Can this compound be used for in vivo studies? Based on the available data, the use of this compound for in vivo studies is not recommended. Its poor stability in liver microsomes (half-life of 3.5 minutes) indicates it will be rapidly metabolized in live organisms, which would likely prevent it from reaching effective concentrations at the target site [1] [5] [6].
Is there a more potent alternative to this compound for cellular research? Yes, researchers have developed a PAK1-selective degrader molecule called BJG-05-039, which is based on this compound. This degrader has been shown to induce the breakdown of the PAK1 protein itself and demonstrates enhanced anti-proliferative effects in PAK1-dependent cell lines at concentrations ten-fold lower than the parent this compound inhibitor [5].
The table below consolidates the solubility information provided by various commercial suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source / Notes |
|---|---|---|---|
| DMSO | 47.99 - 100 | 100 - 200.02 [1] [2] [3] | "Hygroscopic DMSO has a significant impact on solubility; please use newly opened DMSO." [1] |
| 1eq. HCl | 47.99 | 100 [2] [4] | - |
| Ethanol | 96 | 200.02 [3] [5] | - |
| Water | Insoluble [3] | - | - |
For in vivo work, suppliers have validated specific formulations to achieve a clear solution or homogeneous suspension [1] [3].
| Application | Formulation | Final Concentration | Preparation Method (for 1 mL working solution) |
|---|
| Clear Solution | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O [1] [3] | 4.8 mg/mL (10.00 mM) [3] | 1. Add 50 µL of 96 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL ddH₂O [3]. | | Clear Solution | 5% DMSO + 95% Corn Oil [1] [3] | 0.6 mg/mL (1.25 mM) [3] | Add 50 µL of 12 mg/mL clear DMSO stock to 950 µL corn oil, mix [3]. | | Homogeneous Suspension | 0.5% CMC-Na [3] | ≥5 mg/mL | Add 5 mg of compound to 1 mL of CMC-Na solution, mix evenly [3]. |
The following diagram illustrates the workflow for preparing these formulations:
Since explicit troubleshooting guides were not found, here are general principles for handling solubility issues based on the provided data:
The data below summarizes the core metabolic stability profile of NVS-PAK1-1.
| Parameter | Value | Assay Conditions |
|---|---|---|
| Half-life in RLM | 3.5 min [1] | Rat liver microsomal stability assay [2] |
| Predicted In Vivo Stability | Poor [2] | Based on RLM half-life & known P450 metabolism [1] |
| Recommended Use | Excellent for cellular studies; not recommended for in vivo use without modification [2] | -- |
Q: The metabolic stability of this compound is poor. What does this mean for my in vivo experiments?
Q: What is the likely cause of this compound's rapid metabolism?
Q: Are there alternatives to this compound for targeting PAK1 in vivo?
The metabolic stability of this compound was determined using a standard substrate depletion method in rat liver microsomes [5] [6]. The general workflow for this type of assay is outlined below.
Key Protocol Details:
The primary challenge with this compound is its poor metabolic stability, which limits its direct application in vivo.
| Issue | Description | Experimental Evidence |
|---|---|---|
| Poor Microsomal Stability | Rapid metabolism in liver microsomes, leading to a short half-life. | In rat liver microsomes (RLM), this compound showed a half-life (t1/2) of only 3.5 minutes [1]. |
| CYP450 Metabolism | Susceptibility to degradation by the cytochrome P450 enzyme system. | The compound is known to be metabolized by cytochrome P450 enzymes, contributing to its short half-life in vivo [2]. |
Given the stability issues of the parent compound, researchers have developed alternative strategies to study PAK1 biology in vivo.
A promising strategy is to use a proteolysis-targeting chimera (PROTAC) derived from this compound, such as BJG-05-039. This molecule conjugates this compound to lenalidomide, recruiting an E3 ubiquitin ligase to tag PAK1 for degradation [2].
If a degrader is not suitable, your experimental design can mitigate the limitations of this compound.
This protocol is adapted from the literature for verifying the cellular activity of this compound [1].
Objective: To measure the inhibition of PAK1 autophosphorylation in a KRAS-mutated pancreatic cancer cell line (e.g., Su.86.86) using this compound.
Workflow:
Procedure:
This section provides core information about the compounds in a question-and-answer format.
What is this compound? this compound is a potent, selective, and allosteric inhibitor of p21-activated kinase 1 (PAK1). It binds to a unique pocket underneath the Cα-helix in the PAK1 kinase domain, stabilizing a DFG-out conformation. This mechanism provides exceptional selectivity compared to typical ATP-competitive inhibitors [1]. Its primary use is to selectively probe PAK1-dependent biology in cellular models [2].
What is the role of NVS-PAK1-C? NVS-PAK1-C is the designated negative control compound for this compound. It is a structurally related analog that is chemically modified to be biologically inactive against PAK1. It is essential for confirming that the observed phenotypic effects in your experiments are due to specific PAK1 inhibition and not off-target effects of the chemical scaffold [2] [3].
What is the selectivity profile of this compound? this compound is highly selective. In a kinome scan against 442 kinases, it showed exquisite selectivity. Critically, it is about 54-fold more selective for PAK1 over its closest homolog, PAK2 (IC₅₀ for PAK1 is 5 nM, versus 270 nM for PAK2) [2] [1]. This selectivity is crucial due to the essential nature of PAK2 for cardiovascular function [1].
In what solvent should I prepare stock solutions? Both compounds are soluble in DMSO. A typical stock concentration is 100 mM [3] [4]. The solubility in water is negligible [4].
For easy comparison, all key quantitative data for both compounds are summarized in the table below.
| Property | This compound (Active Inhibitor) | NVS-PAK1-C (Inactive Control) |
|---|---|---|
| Molecular Weight | 479.93 g/mol [4] | 465.9 g/mol [3] |
| Molecular Formula | C₂₃H₂₅ClF₃N₅O [4] | C₂₂H₂₃ClF₃N₅O [3] |
| CAS Number | 1783816-74-9 [4] | 2250019-95-3 [3] |
| Purity | >99% [4] | >98% [3] |
| Potency (IC₅₀) | 5 nM (vs. dephosphorylated PAK1) [2] [4] | >100-fold less active than this compound [2] [3] |
| Recommended Cellular Concentration | 0.25 µM (PAK1 inhibition) or 2.5 µM (PAK1/2 inhibition) [2] | Use at a concentration equivalent to this compound [2] |
This protocol outlines how to use this compound to inhibit PAK1 in cell cultures, using the Su86.86 cell line as an example [2].
Preparation of Working Solution:
Cell Treatment:
Incubation and Analysis:
| Problem | Possible Cause | Solution |
|---|---|---|
| No observed inhibitory effect | Low compound concentration; Short treatment time; Inactive compound. | Verify stock solution concentration and preparation date. Extend treatment time. Confirm activity in a positive control cell line (e.g., Su86.86). |
| High cytotoxicity in all conditions (including control) | DMSO toxicity. | Ensure the final DMSO concentration does not exceed 0.1%. Use the negative control compound (NVS-PAK1-C) to distinguish specific PAK1 effects from general toxicity. |
| Precipitate formed in media | Poor solubility upon aqueous dilution. | Prepare a fresh DMSO stock. When diluting in media, add the DMSO dropwise while vortexing the media gently. |
| Inconsistent results between experiments | Degradation of stock solution; Inconsistent cell seeding. | Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Standardize cell culture protocols. |
The following diagrams illustrate the role of PAK1 in cellular signaling and a generalized workflow for using these compounds in an experiment.
PAK1 integrates signals from various upstream activators like integrins and GTPases to regulate key cellular processes. This compound acts as an allosteric inhibitor to block these functions.
A logical workflow for using this compound and its negative control to design, execute, and interpret a PAK1 inhibition experiment.
The table below summarizes the biochemical and cellular assay data for NVS-PAK1-1 to help you select appropriate concentrations [1] [2] [3].
| Parameter | Details |
|---|---|
| Molecular Weight | 479.93 g/mol [4] [5] |
| CAS Number | 1783816-74-9 [4] [6] |
| Primary Target (IC₅₀) | PAK1 (5 nM) [1] [4] [5] |
| Selectivity (vs. PAK2) | ~57- to 60-fold (IC₅₀ = 270-400 nM) [1] [2] [3] |
| Recommended Cellular Concentration (PAK1 inhibition) | 0.25 µM [1] |
| Recommended Cellular Concentration (PAK1/2 inhibition) | 2.5 µM [1] |
| Cellular Activity Example | Inhibits PAK1 autophosphorylation (S144) at 0.25 µM in Su86.86 cells [1]. |
| Solubility (DMSO) | ≥ 100 mg/mL (208 mM) [3] [5] |
| In Vivo Limitation | Poor stability in rat liver microsomes (half-life = 3.5 min); not recommended for in vivo studies without significant optimization [1] [2] [3]. |
This compound is an allosteric inhibitor that binds underneath the Cα-helix in a pocket formed by the DFG-out conformation of PAK1, which is distinct from the ATP-binding site [7]. Its high selectivity for PAK1 over the highly similar PAK2 is attributed to a single amino acid difference (Asn322 in PAK1 vs. Leu301 in PAK2) that causes a steric clash in the PAK2 binding pocket [7].
The diagram below illustrates the mechanism and key downstream effects.
Here are answers to common experimental questions, based on published data.
Q1: Why is my cellular assay showing no effect even at high micromolar concentrations?
Q2: What is a suitable negative control for my experiments?
Q3: I am studying adipocyte function or diabetes. What concentration should I use?
Q4: Can I use this inhibitor for in vivo studies?
Q5: Are there any known off-target effects I should be aware of?
This protocol is adapted from reference assays used to characterize this compound [1] [5].
In Vitro Kinase Inhibition Assay (Caliper Assay)
This compound is an allosteric inhibitor that demonstrates high specificity for PAK1. The quantitative data below, compiled from key studies, confirms its selective nature.
| Assessment Type | Method/Assay | Key Findings on Selectivity |
|---|---|---|
| Kinome-wide Selectivity | DiscoverX kinome scan (442 kinases) [1] | "Exquisitely selective"; no significant off-target kinase binding at 10 µM |
| Selectivity vs. PAK2 | In vitro Caliper assay [1] | >54-fold selectivity for PAK1 over PAK2 (IC₅₀: PAK1 = 5-6 nM; PAK2 = 270-720 nM) |
| Selectivity Beyond Kinases | Panel of 27 receptors & 48 BRDs (Bromodomains) [1] | Inactive at 10 µM (most potent activity was 13 µM against H1 and M1 receptors) |
To assess the selectivity of a compound like this compound in your own research, you can employ the following established methodologies.
This is the primary method used to establish the selectivity profile of this compound.
This confirms that the compound engages its intended target in a complex cellular environment.
The following diagram outlines the key steps for a comprehensive off-target assessment of a selective inhibitor like this compound.
Q1: Does this compound have any known off-target effects? A1: Based on extensive profiling, this compound is considered highly selective. It showed no significant off-target activity against a panel of 442 kinases, 27 receptors, or 48 bromodomains at a concentration of 10 µM [1]. Its main related off-target is PAK2, for which it shows a 54-fold lower potency [1].
Q2: What is the recommended concentration for inhibiting PAK1 in cellular assays? A2: For selective inhibition of PAK1 (over PAK2), a concentration of 0.25 µM is recommended. For broader inhibition of both PAK1 and PAK2, a higher concentration of 2.5 µM can be used [1].
Q3: The field has concerns about PAK2 inhibition causing toxicity. How does this compound address this? A3: this compound was developed specifically to overcome this challenge. Its unique allosteric binding mode and >54-fold selectivity for PAK1 over PAK2 provide a potential path to inhibit PAK1 therapeutically while minimizing the toxicities associated with PAK2 inhibition [2].
The primary hazards and corresponding safe handling practices for NVS-PAK1-1 are summarized below [1]:
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | Do not eat, drink, or smoke when handling. Wash skin thoroughly after handling [1]. |
| Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long-lasting effects) | Avoid release to the environment. Collect spillage and dispose of to an approved waste disposal plant [1]. |
| General Handling | - | Use in a well-ventilated area. Avoid breathing dust/aerosols. Use personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing [1]. |
Proper storage is critical for maintaining the compound's integrity and ensuring safety.
To visualize the key stages of working with this compound safely in a lab setting, follow this workflow:
Q1: What is the solubility and recommended procedure for preparing a stock solution of this compound? A1: this compound is soluble in DMSO (≥100 mg/mL). For in vivo studies, one recommended formulation is to prepare a sequential solution of 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which yields a clear solution [2].
Q2: Why might my cellular experiments with this compound show limited efficacy? A2: This is a known characteristic. While its biochemical IC50 for PAK1 is 5 nM, it only inhibits phosphorylation of the downstream substrate MEK1 at concentrations between 6-20 µM in cell-based assays. For more potent cellular effects, research suggests combining it with PAK2 shRNA [3] [2].
Q3: Is this compound suitable for in vivo studies in model organisms? A3: Use in vivo is generally not recommended due to its poor metabolic stability (half-life of 3.5 minutes in rat liver microsomes) [3] [5]. If attempted, its short half-life must be experimentally accounted for.
What is the solubility of NVS-PAK1-1? this compound is highly soluble in DMSO and is also soluble in acidified conditions. It is insoluble in water [1] [2] [3].
What is a recommended stock solution concentration? A common stock concentration is 100 mM in DMSO [1] [2]. For cellular assays, further dilution in the assay buffer or medium is required.
Is this compound suitable for in vivo studies? Multiple sources caution against its use in vivo without further optimization due to poor metabolic stability. It is reported to be rapidly metabolized by rat liver microsomes and the cytochrome P450 system [4] [5] [3]. For in vivo work, verifying target engagement and using appropriate pharmacokinetic controls is critical.
What is the typical working concentration for cellular assays? For inhibiting PAK1 autophosphorylation, a concentration of 0.25 µM is often sufficient. For broader PAK1/2 inhibition, a higher concentration of 2.5 µM is recommended [6].
Is there a negative control available? Yes, an inactive control compound, NVS-PAK1-C, is available for use in your experiments to help confirm that observed effects are due to PAK1 inhibition and not off-target activities [6] [1] [2].
The table below summarizes the quantitative solubility data for this compound from vendor specifications.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 47.99 - 96 mg/mL [1] [7] | 100 - 200.02 mM [1] [7] | Recommended solvent for stock solutions. |
| 1eq. HCl | 47.99 mg/mL [1] | 100 mM [1] | Acidified conditions can be used. |
| Ethanol | 96 mg/mL [7] | 200.02 mM [7] | Verified by one vendor. |
| Water | Insoluble [7] | Insoluble [7] | Not suitable for direct dissolution. |
Protocol for Preparing a 100 mM Stock Solution in DMSO
Here are detailed methodologies for key experiments using this compound, as cited in recent publications.
Protocol 1: Restoring Drug Sensitivity in Resistant Breast Cancer Cells [8]
Protocol 2: Inhibiting PAK1 Autophosphorylation in Pancreatic Cancer Cells [6] [1] [2]
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in assay buffer | Low aqueous solubility after dilution from DMSO stock. | Ensure the final DMSO concentration in the assay is tolerable (typically <0.5%). Pre-dilute the compound in a compatible solvent. |
| No effect in cellular assay | Concentration too low; poor cellular penetration; incorrect model. | Verify potency using a positive control (e.g., pPAK1 S144 WB). Use recommended concentrations (0.25-2.5 µM). Confirm PAK1 dependency of your cell model. |
| High cytotoxicity or unexpected effects | Off-target activity at high concentrations. | Titrate the compound to find a minimal effective dose. Always include the inactive analog NVS-PAK1-C as a negative control to rule out off-target effects [6]. |
| Lack of efficacy in in vivo models | Poor metabolic stability, rapid clearance [4] [5]. | This is a known limitation. Consider using a different PAK1 inhibitor with better in vivo properties or a PAK1 degrader derived from this compound [4]. Monitor plasma and tumor drug levels if possible. |
This compound is a potent, allosteric inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase. PAK1 acts as a central signaling node, and its hyperactivation is implicated in cancer cell proliferation, survival, and invasion [6] [8]. The diagram below illustrates the key pathways regulated by PAK1 and the point of inhibition by this compound.
| Parameter | Specification / Value |
|---|---|
| Biological Target | PAK1 (p21-activated kinase 1) [1] [2] |
| IC₅₀ for PAK1 | 5 nM [1] [2] |
| Selectivity (PAK1 vs. PAK2) | ~54-fold selective (IC₅₀ for PAK2: 270 nM) [2] |
| Purity | ≥98% (HPLC) [1] |
| Recommended Cellular Use | 0.25 µM for selective PAK1 inhibition; 2.5 µM for PAK1/2 inhibition [2] |
| Molecular Weight | 479.93 g/mol [1] |
| Molecular Formula | C₂₃H₂₅ClF₃N₅O [1] |
| CAS Number | 1783816-74-9 [1] |
| Storage | -20°C [1] |
| Solubility (in DMSO) | 100 mM (47.99 mg/mL) [1] |
In the absence of a published standard protocol, you can establish a robust in-house quality control process using the data in the table above. The core principle is to ensure that different batches of the compound produce consistent and expected biological and chemical results.
Here is a logical workflow for designing your batch testing protocol, from receiving a new batch to its final application in research.
The following FAQs and troubleshooting guide are designed to help you implement this workflow.
What are the key parameters to confirm when a new batch arrives? You should verify its chemical identity and biological potency. At a minimum, this includes confirming ≥98% purity via HPLC and obtaining a dose-response curve in a PAK1 kinase assay to ensure the IC₅₀ is consistent with your established baseline (around 5 nM) [1] [2].
My new batch shows reduced cellular activity. What could be the cause? Reduced activity often points to compound degradation. First, check your storage conditions (-20°C) and avoid repeated freeze-thaw cycles [1]. Re-test the purity via HPLC and compare the chromatogram with a known good batch. Prepare a fresh stock solution from the powder to rule out issues with an old, degraded stock.
How can I test for the selectivity of a new batch? The hallmark of this compound is its selectivity for PAK1 over PAK2 [2] [3]. To confirm this, you can run parallel kinase activity assays for PAK1 and PAK2. A new batch should reproduce the characteristic ~50-fold difference in IC₅₀ values. Profiling against a broader kinase panel can be outsourced for a comprehensive analysis.
Where can I find a negative control for my experiments? The Structural Genomics Consortium (SGC) and vendors like Tocris supply an inactive control compound called NVS-PAK1-C [1] [2]. This compound is structurally similar but does not inhibit PAK1, making it essential for confirming that observed effects are due to PAK1 inhibition and not off-target activities.
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| High background in kinase assay | Non-specific kinase activity or contaminated reagents. | Include the negative control (NVS-PAK1-C) to establish a baseline. Ensure ATP concentrations are correct. |
| No effect in cellular model | The cell line may not be PAK1-dependent; compound may not be cell-permeable. | Verify PAK1 expression and dependency in your cell line [3]. Use a positive control cell line (e.g., Su86.86). |
| Inconsistent IC₅₀ values | Compound degradation; assay variability; human error in serial dilution. | Use fresh DMSO for stock solutions. Ensure consistent assay conditions (time, temperature). Perform dilution series in triplicate. |
The table below summarizes the key biochemical and cellular activity data for NVS-PAK1-1 against its primary targets.
| Target / Parameter | Value (this compound) | Description / Context |
|---|---|---|
| PAK1 (Biochemical IC₅₀) | 5 nM [1] [2] [3] | Measured against dephosphorylated PAK1 in a Caliper assay [1] [2]. |
| PAK2 (Biochemical IC₅₀) | 270-720 nM [1] [2] | The wide range depends on the phosphorylation status of PAK2 [1]. |
| Selectivity (PAK1 over PAK2) | >50-fold [1] [2] [4] | Calculated from the ratio of IC₅₀ values. |
| Kinome-wide Selectivity | Highly selective [1] [2] [3] | Tested against a panel of 442 kinases (DiscoverX) at 10 µM [1] [2]. |
| Cellular Activity (IC₅₀) | ~0.21 - 2 μM [2] | Inhibits PAK1 autophosphorylation (S144) and downstream MEK phosphorylation [1] [2]. |
This compound derives its exceptional selectivity from a unique mode of action compared to typical ATP-competitive kinase inhibitors.
The following diagram illustrates the signaling pathways regulated by PAK1 and the specific point of inhibition by this compound.
To reliably reproduce data on this compound's activity, researchers can employ these established experimental methods.
Biochemical Kinase Assay (Caliper Assay)
Cellular Target Engagement
Cell Proliferation Assay
Understanding the limitations of this compound and the latest research developments can help inform your project strategy.
The table below summarizes the key experimental data available for NVS-PAK1-1, which defines it as a potent and selective chemical probe.
| Profile Aspect | Experimental Data | Key Findings |
|---|---|---|
| Potency & Mechanism | IC₅₀ (Caliper assay): 5 nM (dephospho-PAK1), 6 nM (phospho-PAK1) [1]. Allosteric, DFG-out binder [1]. | Highly potent, ATP-competitive due to indirect mechanism [1]. |
| Selectivity (Kinome-wide) | DiscoverX scan (442 kinases) [1]. | "Exquisitely selective" at 10 µM [1]. |
| Selectivity (Within PAK Family) | IC₅₀: 270 nM (dephospho-PAK2), 720 nM (phospho-PAK2) [1]. Kd: 7 nM (PAK1), 400 nM (PAK2) [2]. | >54-fold selectivity for PAK1 over PAK2 [1]. |
| Cellular Activity | Inhibits PAK1 autophosphorylation (S144) at 0.25 µM; inhibits MEK S289 phosphorylation (IC₅₀ = 0.21 µM) in Su86.86 cells [1]. | Potent cellular target engagement and pathway modulation [1]. |
| In Vivo Applicability | Stability in rat liver microsomes (t₁/₂ = 3.5 min) [1] [2]. | Poor metabolic stability limits in vivo utility [1] [2]. |
The robust profiling of this compound relies on several key experiments. Here are the methodologies referenced in the data:
Although a co-crystal structure of the complex is not public, research describes this compound as an allosteric inhibitor that binds to a unique DFG-out conformation of PAK1 [1]. The diagram below illustrates the activation cycle of PAK1 and the postulated site of this compound binding.
Based on available data, this compound is an excellent tool for in vitro studies due to its high potency and selectivity. However, its poor metabolic stability makes it unsuitable for in vivo experiments without further optimization [1] [2].
Researchers have used this compound as a starting point to develop new compounds, such as PROTAC degraders, which aim to overcome the limitations of traditional inhibitors by degrading the PAK1 protein entirely [3].
The table below summarizes the core information for NVS-PAK1-1 and its designated negative control, NVS-PAK1-C, as provided in the search results [1] [2] [3].
| Feature | This compound (Probe) | NVS-PAK1-C (Negative Control) |
|---|---|---|
| Role/Purpose | Potent and selective allosteric inhibitor of PAK1 [1] [2] [4]. | Inactive control compound; validates that observed effects are due to PAK1 inhibition [1] [2] [3]. |
| Chemical Identity | (3S)-3-(2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-ylamino)-N-isopropylpyrrolidine-1-carboxamide [2] [3]. | Information not specified in search results. |
| Biological Activity | IC₅₀ = 5 nM for PAK1; >50-fold selectivity for PAK1 over PAK2 [1] [2]. | "More than 100 fold less activity" compared to this compound [1]. |
| Selectivity | Exhibits high selectivity against a panel of 442 kinases [1] [2]. | Information not specified in search results. |
| Cellular Activity | Inhibits PAK1 autophosphorylation (e.g., at S144) at 0.25 µM [1]. | "No effect on PAK1/2" at similar concentrations [1]. |
| Recommended Use | 0.25 µM for selective PAK1 inhibition; 2.5 µM for PAK1/2 inhibition [1]. | Used at a concentration similar to the probe compound [1]. |
The primary function of NVS-PAK1-C is to serve as a critical experimental tool to ensure that the effects seen with this compound are specifically due to PAK1 inhibition and not caused by off-target effects or the experimental conditions themselves [1] [5].
When designing experiments with these compounds, the published literature suggests the following protocols and data:
The core difference lies in how these inhibitors bind to the PAK1 protein, which directly dictates their selectivity.
| Feature | NVS-PAK1-1 (Allosteric) | ATP-competitive Inhibitors (e.g., PF-3758309, FRAX-486) |
|---|---|---|
| Binding Site | Allosteric site, beneath the Cα-helix in a DFG-out conformation [1] | ATP-binding pocket (hinge region) [2] [3] |
| Primary Target | PAK1 [4] [1] | Varies by compound (e.g., PF-3758309: PAK4, Group I PAKs; FRAX-486: Group I PAKs) [2] [3] |
| Selectivity for PAK1 vs. PAK2 | ~54-fold selective (IC50: PAK1=5 nM, PAK2=270 nM) [4] [1] | Low or non-selective [1] |
| Overall Kinome Selectivity | Highly selective; inactive against a panel of 442 kinases at 10 µM [4] [1] | Less selective; inhibits multiple kinases (e.g., AMPK, RSK, CHK2, Src family) [2] [3] |
| Key Mechanistic Advantage | Unique mechanism avoids the conserved ATP-binding site, enabling exceptional selectivity. | Potent inhibition can simultaneously target multiple nodes in oncogenic signaling pathways. |
The following diagram illustrates the distinct binding sites and the consequent selectivity profiles of these two types of inhibitors.
The table below summarizes key experimental data for direct comparison of inhibitor potency and cellular effects.
| Inhibitor | Biochemical IC₅₀ (PAK1) | Cellular Activity & Key Findings |
|---|
| This compound | 5 nM (dephosphorylated PAK1) 6 nM (phosphorylated PAK1) [4] [5] | - Inhibits PAK1 autophosphorylation (S144) at 0.25 µM [4].
For researchers looking to validate or compare these inhibitors, here are methodologies for key experiments cited in the data.
In Vitro Kinase Assay (Caliper Assay)
Cellular Target Engagement (Western Blot)
Functional Proliferation/Rescue Assay
The table below summarizes the key characteristics of this compound as established in the literature.
| Property | Description | Experimental Data & Context |
|---|---|---|
| Mechanism of Action | Allosteric inhibitor that binds beneath the Cα-helix in a DFG-out conformation [1]. | Binds a unique pocket not targetable by typical ATP-competitive inhibitors; structural basis for PAK1 selectivity [1]. |
| Potency (In vitro) | IC~50~ of 5-7 nM for PAK1 [2] [3]. | Measured in Caliper and DiscoverX binding assays. ~50-60 fold selective for PAK1 over PAK2 (IC~50~ for PAK2 = 270-400 nM) [2] [1] [3]. |
| Selectivity | Highly selective for PAK1 over other kinases [2] [1]. | Profiled against 442-468 kinases in the DiscoverX kinome scan; "exquisitely selective" [2] [1]. |
| Cellular Activity | Inhibits PAK1 autophosphorylation (pS144) and downstream signaling (pMEK) [2]. | Effective at low nanomolar concentrations (IC~50~ = 0.21 µM for pMEK in Su86.86 cells with PAK2 knockdown) [2]. |
| Key Limitation | Poor stability and short half-life in vivo [1] [3]. | "Metabolized by the cytochrome P450 system"; limits utility for in vivo studies [1]. |
This compound has been evaluated in a specific cancer-related neurological context, with other neurological insights coming from genetic models.
The diagram below outlines the core PAK1 signaling pathway relevant to the neurological models discussed.
The available data suggests that this compound is an excellent tool compound for cellular studies but has significant limitations for in vivo therapeutic modeling.
To build a thorough comparison guide, you may need to expand your search to include: